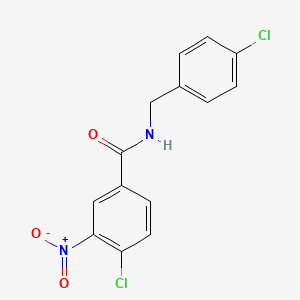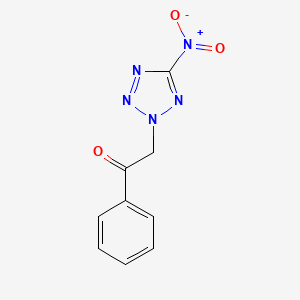![molecular formula C22H16Br2N2O4 B11559160 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11559160.png)
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:
Bromination: The starting material, a phenyl benzoate derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.
Hydrazone Formation: The brominated intermediate reacts with hydrazine derivatives to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves esterification to introduce the benzoate group, typically using benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituents or the hydrazone linkage, potentially yielding debrominated or reduced hydrazone products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Debrominated phenyl benzoate or reduced hydrazone derivatives.
Substitution: Functionalized phenyl benzoate derivatives with various substituents replacing the bromine atoms.
科学研究应用
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its hydrazone linkage and aromatic rings. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl acetate: Similar structure but with an acetate group instead of a benzoate.
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl propionate: Similar structure but with a propionate group.
属性
分子式 |
C22H16Br2N2O4 |
|---|---|
分子量 |
532.2 g/mol |
IUPAC 名称 |
[2,4-dibromo-6-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c23-17-11-16(13-25-26-21(28)19(27)14-7-3-1-4-8-14)20(18(24)12-17)30-22(29)15-9-5-2-6-10-15/h1-13,19,27H,(H,26,28)/b25-13+ |
InChI 键 |
KTRBKDZRWLEYGV-DHRITJCHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559084.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559088.png)

![(3E)-N-(3,4-dichlorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11559107.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
![2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559118.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
![N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559135.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559141.png)

![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11559159.png)
